![molecular formula C9H9F3N2OS B1481058 4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 2097967-07-0](/img/structure/B1481058.png)
4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Overview
Description
The compound is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . Pyrimidines and their derivatives are known to exhibit significant biological activity and are versatile objects for chemical modification .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Chemical Reactions Analysis
The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine leads to the formation of a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .
Scientific Research Applications
Antiviral Activity
Compounds similar to the one , such as 1,2,4-Triazolethiones, have been reported to possess antiviral properties . They can be active agents against a number of DNA and RNA viruses .
Anti-Infective Properties
These compounds might also be suitable as anti-infective drugs . They can potentially be used to treat infections caused by various microorganisms .
Anticancer Activity
Thiazolidinone scaffold, which is structurally similar to the compound , has been reported to have chemopreventive and chemotherapeutic effects on cancer . Additionally, some compounds with similar structures have shown promising results in in vitro anticancer activity screenings .
Anti-Diabetic Properties
Thiazolidinones have been reported to have anti-diabetic properties . They could potentially be used in the treatment of diabetes .
Anti-Inflammatory and Anticonvulsant Properties
Thiazolidinones have also been reported to have anti-inflammatory and anticonvulsant properties . They could potentially be used in the treatment of inflammation and convulsive disorders .
Antimicrobial Activity
Thiazolidinones have been reported to have antimicrobial properties . They could potentially be used in the treatment of various microbial infections .
Antihaemostatic Activity
Compounds similar to the one have been reported to possess antihaemostatic activity . They could potentially be used in the treatment of conditions related to blood clotting .
Antitubercular Activity
Some compounds with similar structures have been evaluated for antitubercular activity . They could potentially be used in the treatment of tuberculosis .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the enzyme myeloperoxidase (mpo) . MPO plays a crucial role in the body’s immune response, and its inhibition can be useful in the treatment or prophylaxis of cardiovascular disorders .
Mode of Action
It’s plausible that, like other mpo inhibitors, it may bind to the active site of the enzyme, preventing it from catalyzing reactions that contribute to inflammation and tissue damage .
Biochemical Pathways
By inhibiting mpo, it could potentially affect pathways involved in the immune response and inflammation .
Result of Action
As an inhibitor of mpo, it could potentially reduce inflammation and oxidative stress, thereby mitigating damage to tissues and organs .
properties
IUPAC Name |
4-sulfanylidene-1-(2,2,2-trifluoroethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2OS/c10-9(11,12)4-14-6-3-1-2-5(6)7(16)13-8(14)15/h1-4H2,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXYMTRUDVVXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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